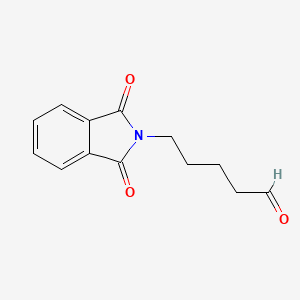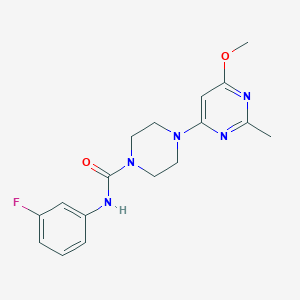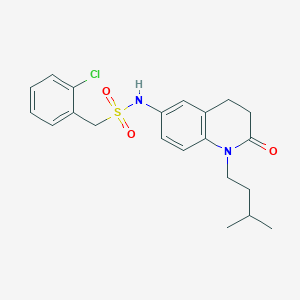
1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methane Generation from CO2
- Research Context: A study on the atomic-level tunability of molecular structures for homogeneous catalysts in challenging reactions like the electrochemical reduction of carbon dioxide.
- Key Insight: The use of rhenium tricarbonyl complexes with diimine ligands similar to the structure of the compound showed the potential to catalyze the reduction of CO2 to methane (Nganga et al., 2021).
Synthesis and Characterization of New Ligands
- Research Context: The synthesis and characterization of new ligands and their complexes, using components similar to the specified compound.
- Key Insight: The study provides insights into the structural and chemical properties of these compounds, which can be crucial in understanding their scientific applications (Mutlu & Irez, 2008).
Hydrogen-Bonded Molecular Structure
- Research Context: Investigation of the molecular structure of compounds with a similar structural framework.
- Key Insight: The study of hydrogen-bonded frameworks and molecular ribbons in these compounds could inform the potential applications in molecular engineering and design (Insuasty et al., 2012).
Formation and Reaction of N-acyl- and N-methanesulfonyl Compounds
- Research Context: The study focuses on the formation and reaction of compounds closely related in structure to the specified compound.
- Key Insight: Understanding the formation and reactivity of these compounds can provide valuable insights into their potential applications in chemical synthesis (Hoshino et al., 2001).
Synthesis and Antibacterial Activity
- Research Context: Research on the synthesis and characterization of new quinazolines with potential antimicrobial properties.
- Key Insight: The study discusses compounds structurally similar to the specified chemical, highlighting their potential in developing new antimicrobial agents (Desai et al., 2007).
Methanesulfonyl Fluoride and Acetylcholinesterase
- Research Context: Investigation of the reaction of methanesulfonyl fluoride with acetylcholinesterase.
- Key Insight: This study provides insights into the biochemical interactions and potential pharmacological applications of methanesulfonyl compounds (Kitz & Wilson, 1963).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15(2)11-12-24-20-9-8-18(13-16(20)7-10-21(24)25)23-28(26,27)14-17-5-3-4-6-19(17)22/h3-6,8-9,13,15,23H,7,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFANDFBJIPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


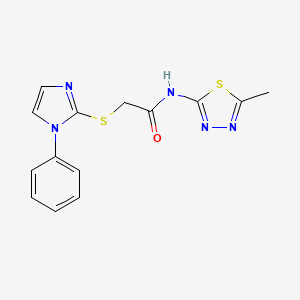
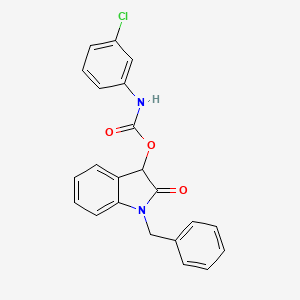
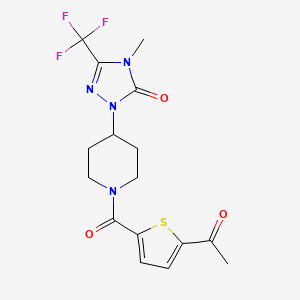
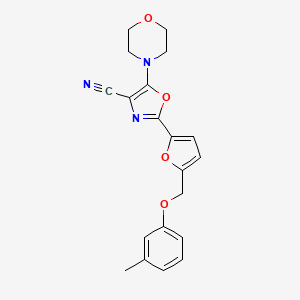
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)
![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)


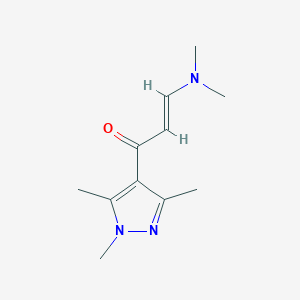
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)
